
4-allyloxy-N-hydroxy-3,5-dimethyl-benzamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyloxy-N-hydroxy-3,5-dimethyl-benzamidine is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an allyloxy group, a hydroxy group, and a benzamidine moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyloxy-N-hydroxy-3,5-dimethyl-benzamidine typically involves the reaction of 4-allyloxy-3,5-dimethylbenzoic acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired benzamidine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-allyloxy-N-hydroxy-3,5-dimethyl-benzamidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzamidine moiety can be reduced to form amines.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted allyloxy derivatives.
Aplicaciones Científicas De Investigación
4-allyloxy-N-hydroxy-3,5-dimethyl-benzamidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-allyloxy-N-hydroxy-3,5-dimethyl-benzamidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the benzamidine moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The allyloxy group may enhance the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 4-hydroxy-3,5-dimethylbenzonitrile
- 4-allyloxy-3-methylbenzoic acid
- 4-hydroxy-2,5-dimethyl-3(2H)-furanone
Uniqueness
4-allyloxy-N-hydroxy-3,5-dimethyl-benzamidine is unique due to the presence of both allyloxy and benzamidine groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
N'-hydroxy-3,5-dimethyl-4-prop-2-enoxybenzenecarboximidamide |
InChI |
InChI=1S/C12H16N2O2/c1-4-5-16-11-8(2)6-10(7-9(11)3)12(13)14-15/h4,6-7,15H,1,5H2,2-3H3,(H2,13,14) |
Clave InChI |
KSUMZOOQHBZMSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OCC=C)C)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



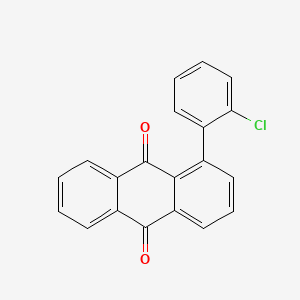
![3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13933225.png)

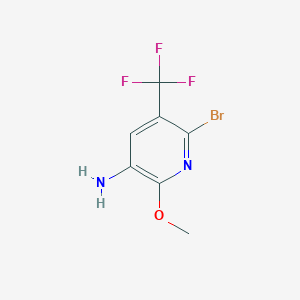
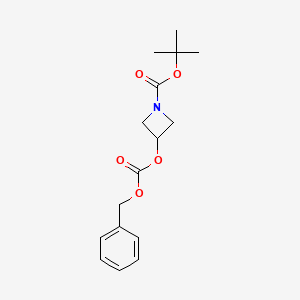
![N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine](/img/structure/B13933256.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-](/img/structure/B13933260.png)
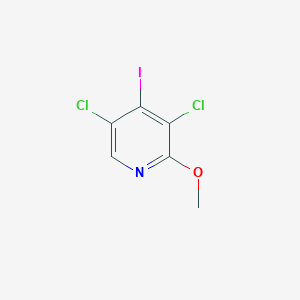


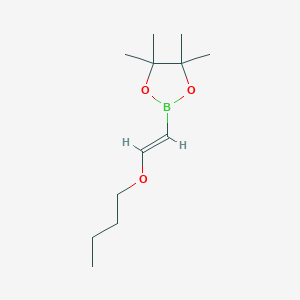
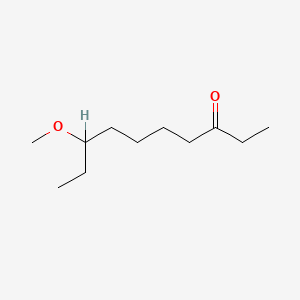
![tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)
